3-Bromopyridine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKFROUJVVIUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505878 | |
| Record name | 3-Bromopyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72921-94-9 | |
| Record name | 3-Bromopyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromopyridine 2,4 Diamine and Analogues
Strategies for Regioselective Bromination of Pyridine (B92270) Scaffolds
Achieving regioselectivity in the bromination of pyridine derivatives is a significant synthetic challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. However, the presence of activating groups, such as amines, can direct the substitution to specific positions.
Direct Bromination Protocols
Direct bromination of pyridine is often carried out under harsh conditions. For instance, the synthesis of 3-bromopyridine (B30812) can be achieved by reacting pyridine with bromine in the presence of 80-95% sulfuric acid at elevated temperatures (130-140°C) for several hours. google.comchemicalbook.com Another approach involves the use of hydrogen peroxide in a hydrobromic acid solution. google.com
When applied to aminopyridines, direct bromination can lead to a mixture of products. For example, passing 2-aminopyridine (B139424) and bromine vapor over pumice at 500°C results in a complex mixture of brominated aminopyridines. researchgate.net However, by carefully controlling the reaction conditions, regioselectivity can be achieved. For instance, treating 2-aminopyridine with bromine in acetic acid can yield 2-amino-3-bromopyridine. google.com A one-pot method for the regioselective bromination of aromatic amines involves the in-situ formation of a tin amide, which then reacts with bromine to give the para-bromoaniline derivative in good yield with no di- or ortho-bromo byproducts. nih.govpythonanywhere.com
The reaction of 4-aminopyridine (B3432731) with bromine in dichloromethane (B109758) can lead to protonation and a subsequent bromination-dimerization process, forming novel pyridyl-pyridinium cations. acs.org The development of regioselective electrophilic aromatic bromination is a continuing area of focus in synthetic chemistry. mdpi.com
N-Oxide Mediated Halogenation Routes
The N-oxide functionality can be utilized to activate the pyridine ring towards electrophilic substitution, particularly at the 4-position. The oxidation of pyridines to their corresponding N-oxides can be achieved using reagents like hydrogen peroxide. nih.gov While specific examples for diaminopyridines are not prevalent in the provided results, this strategy is a well-established method for functionalizing the pyridine core.
Introduction and Functionalization of Amine Groups
The introduction of amine groups onto the pyridine scaffold is a critical step in the synthesis of 3-Bromopyridine-2,4-diamine and its analogues. Various methods have been developed to achieve this transformation.
Reduction of Nitro-Pyridines Precursors
A common and effective method for introducing amino groups is through the reduction of precursor nitropyridines. Dinitropyridines are valuable precursors for the synthesis of diaminopyridines. researchgate.net The reduction of these nitro compounds can be accomplished using various reducing agents.
For example, 2,3-diaminopyridine (B105623) can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227) using reagents such as iron in aqueous acidified ethanol (B145695), or tin and hydrochloric acid. chemicalbook.com Another method involves the catalytic reduction of 3-amino-2-nitropyridine. orgsyn.org A process for preparing 2,3-diaminopyridine involves dissolving 2,3-dinitropyridine (B76908) in an organic solvent, adding palladium on carbon, and reacting with hydrogen under heat. google.com Similarly, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) with reduced iron in ethanol and water yields 2,3-diamino-5-bromopyridine (B182523). orgsyn.org The partial reduction of electron-deficient pyridines can also lead to dihydropyridines. rsc.org
| Starting Material | Reducing Agent/Conditions | Product | Reference |
|---|---|---|---|
| 2-Amino-3-nitropyridine | Iron and aqueous acidified ethanol; Tin and hydrochloric acid | 2,3-Diaminopyridine | chemicalbook.com |
| 3-Amino-2-nitropyridine | Catalytic reduction | 2,3-Diaminopyridine | orgsyn.org |
| 2,3-Dinitropyridine | Palladium on carbon, H₂ | 2,3-Diaminopyridine | google.com |
| 2-Amino-5-bromo-3-nitropyridine | Reduced iron, ethanol, water | 2,3-Diamino-5-bromopyridine | orgsyn.org |
Amidation and Subsequent Rearrangement Pathways (e.g., Curtius Rearrangement for related diaminopyridines)
Rearrangement reactions provide an alternative route to introduce amine functionalities. The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine. wikipedia.orgorganic-chemistry.org This reaction proceeds with full retention of configuration at the migrating group. wikipedia.org The acyl azide precursor is typically prepared from a carboxylic acid. nih.gov A one-pot procedure using diphenylphosphoryl azide (DPPA) allows for the direct conversion of carboxylic acids to the corresponding amines, avoiding the isolation of potentially explosive acyl azides. nih.gov
The Hofmann rearrangement is another valuable tool, converting primary amides into primary amines with one less carbon atom. chem-station.comwikipedia.org This reaction proceeds through an isocyanate intermediate and can be carried out using various reagents, including bromine and a base, or alternatives like N-bromosuccinimide (NBS). chem-station.comwikipedia.org The stereochemistry of the reactant is retained during the rearrangement. chem-station.com
While direct examples for the synthesis of this compound using these rearrangements are not detailed in the search results, they represent powerful methods for the synthesis of diaminopyridine analogues from appropriately substituted pyridine carboxylic acids or amides.
| Rearrangement | Starting Material | Intermediate | Final Product | Key Features | Reference |
|---|---|---|---|---|---|
| Curtius | Acyl azide | Isocyanate | Primary amine | Retention of stereochemistry; mild conditions | wikipedia.orgnih.gov |
| Hofmann | Primary amide | Isocyanate | Primary amine (one carbon less) | Retention of stereochemistry | chem-station.comwikipedia.org |
Directed Amination Approaches
Directed amination methods offer a direct way to introduce amine groups onto the pyridine ring. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be used to couple amines with aryl halides. chemspider.com For instance, the reaction of a bromopyridine with a diamine in the presence of a palladium catalyst and a base can yield the corresponding diaminopyridine. chemspider.com Copper-catalyzed amination reactions also provide a cost-effective alternative for C-N bond formation. nih.gov
Selective mono- or di-amination of dihalopyridines can be achieved by carefully controlling the reaction conditions. For example, microwave irradiation in water has been used for the selective amination of 2,6-dibromopyridine. nih.gov The second amination often requires a catalyst, such as a Cu/ligand system, to overcome the higher activation barrier. nih.gov The amination of halopyridines can also be achieved thermally with sterically demanding amines when transition-metal-catalyzed methods are unsuccessful. researchgate.net
Recent developments have explored the amination of aminopyridines through η6-coordination catalysis, offering a novel approach to functionalize the pyridine ring. researchgate.netchemistryviews.org
Multi-Step Synthesis Pathways from Commercial Precursors
The construction of the this compound molecule is not typically achieved through a single step due to the difficulty in controlling the regioselectivity of direct substitution on the pyridine core. A logical and effective multi-step pathway begins with a commercially available, appropriately substituted pyridine precursor, followed by a sequence of reactions to introduce the required functional groups in a controlled manner. A plausible and widely applicable pathway starts from 2,4-dihydroxypyridine.
This synthetic strategy involves three key transformations:
Electrophilic Bromination: The pyridine ring, particularly when activated by electron-donating hydroxyl groups, can undergo electrophilic substitution. The hydroxyl groups at positions 2 and 4 are strongly activating and ortho-, para-directing, which facilitates the introduction of a bromine atom at the C3 position. Selective mono-bromination is crucial and can be achieved by controlling the reaction conditions, such as the choice of brominating agent and temperature.
Chlorination/Activation: The hydroxyl groups are poor leaving groups for nucleophilic substitution. Therefore, they must be converted into better leaving groups. A standard method for this transformation is the reaction with phosphorus oxychloride (POCl₃), which effectively replaces both hydroxyl groups with chloro groups, yielding a 3-bromo-2,4-dichloropyridine (B186617) intermediate. This reaction is a common strategy in the synthesis of chloro-substituted pyridines and pyrimidines. mdpi.compatsnap.com
Nucleophilic Aromatic Amination: The final step involves the displacement of the two chloro atoms with amino groups. The chlorine atoms at the C2 and C4 positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution (SNAr). Reacting the 3-bromo-2,4-dichloropyridine intermediate with ammonia (B1221849) (or a protected equivalent) under pressure and heat leads to the formation of the target molecule, this compound. The bromine atom at the C3 position is significantly less reactive under these conditions, ensuring its retention in the final product. researchgate.net
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 2,4-Dihydroxypyridine | Bromine (Br₂) or N-Bromosuccinimide (NBS) | 3-Bromo-2,4-dihydroxypyridine | Regioselective bromination at C3 |
| 2 | 3-Bromo-2,4-dihydroxypyridine | Phosphorus oxychloride (POCl₃) | 3-Bromo-2,4-dichloropyridine | Conversion of hydroxyls to chloro groups |
This pathway offers a controlled method for assembling the target compound, where the substitution pattern is logically built up from a simple, commercially available precursor.
Development of Scalable and Sustainable Synthetic Protocols
While the multi-step pathway described is chemically sound, traditional laboratory-scale syntheses often employ harsh reagents, toxic solvents, and energy-intensive conditions, limiting their scalability and environmental sustainability. Modern synthetic chemistry emphasizes the development of "green" protocols that are safer, more efficient, and suitable for large-scale production. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling the use of greener solvents. acs.org The amination step (Step 3), which typically requires high temperatures and long reaction times, is an excellent candidate for microwave heating, potentially reducing the reaction time from hours to minutes. acs.orgnih.gov
Greener Solvents and Catalysts: Traditional solvents like chlorinated hydrocarbons can be replaced with more environmentally benign alternatives such as ionic liquids or even water, where applicable. benthamscience.com Ionic liquids can act as both solvents and catalysts, are non-volatile, and can often be recycled, reducing waste. benthamscience.com For substitution reactions, the development of efficient and reusable catalysts, such as palladium complexes with specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos), can enable amination reactions under milder conditions, although this is more common for C-N cross-coupling than SNAr with ammonia. nih.gov
Process Intensification and Scalability: A key aspect of scalable synthesis is moving from batch processing to continuous flow chemistry. Microreactors offer superior heat and mass transfer, allowing for better control over reaction parameters, improved safety for highly exothermic reactions, and the potential for automated, continuous production. nih.gov Furthermore, designing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste, time, and resource consumption. nih.gov
The table below compares conventional methods with potential sustainable alternatives for the key amination step.
Table 2: Comparison of Conventional vs. Sustainable Protocols for Amination
| Parameter | Conventional Protocol | Sustainable/Scalable Protocol |
|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation; Flow reactor heating |
| Solvent | High-boiling point organic solvents (e.g., dioxane, DMF) | Ionic liquids; Supercritical fluids; Greener solvents (e.g., ethanol) |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Work-up | Solvent extraction with large volumes of organic solvents | Simplified work-up; potential for catalyst recycling |
| Scalability | Limited by reactor size and safety concerns | Amenable to continuous flow production for easier scale-up nih.gov |
By integrating these modern synthetic methodologies, the production of this compound can be transformed into a more efficient, cost-effective, and environmentally responsible process suitable for industrial application.
Mechanistic Insights into Chemical Reactivity and Transformation
Nucleophilic Aromatic Substitution Reactions at the Bromine Center
Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is a well-established class of reactions. Typically, these reactions proceed most readily when the leaving group is located at the 2- or 4-positions (ortho or para to the ring nitrogen). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. stackexchange.com When the leaving group is at the 3-position, as in 3-Bromopyridine-2,4-diamine, the nitrogen atom cannot directly delocalize the negative charge of the intermediate formed during a direct SNAr addition-elimination mechanism, making this pathway less favorable. stackexchange.com
The reactivity of this compound in SNAr reactions is governed by a combination of electronic and steric effects.
Electronic Factors: The pyridine ring is inherently electron-deficient compared to benzene, which generally facilitates nucleophilic attack. stackexchange.com However, the 2- and 4-amino groups are powerful electron-donating groups (EDGs) by resonance. These groups increase the electron density of the pyridine ring, which tends to deactivate it toward nucleophilic attack. The bromine atom at the 3-position is meta to the ring nitrogen, meaning the direct resonance stabilization that aids substitution at the 2- and 4-positions is absent. stackexchange.com
Steric Factors: The amino group at the C-2 position is located directly adjacent to the bromine atom. This proximity can create significant steric hindrance, impeding the approach of a nucleophile to the C-3 carbon center. The amino group at the C-4 position is more remote and would exert a lesser steric influence on a direct substitution at C-3.
Given these factors, direct nucleophilic displacement of the bromine via a standard addition-elimination SNAr mechanism is electronically and sterically disfavored.
Due to the challenges associated with a direct SNAr mechanism, nucleophilic substitution on 3-bromopyridine (B30812) derivatives often proceeds through an alternative pathway, particularly under strong basic conditions: the elimination-addition mechanism via a pyridyne intermediate. nih.govresearchgate.net
The proposed mechanism involves two key steps:
Elimination: A strong base abstracts a proton from the carbon adjacent to the bromine atom. In the case of this compound, deprotonation would likely occur at the C-4 position, which is activated by the adjacent nitrogen atom. This is followed by the elimination of the bromide ion, resulting in the formation of a highly reactive 3,4-pyridyne intermediate. nih.gov
Addition: The nucleophile then attacks one of the two carbons of the pyridyne triple bond. This attack can occur at either C-3 or C-4, often leading to a mixture of regioisomeric products. nih.gov The selectivity of this addition can be influenced by the nature of the nucleophile and the electronic properties of other substituents on the ring. nih.gov
This pyridyne pathway circumvents the need for direct nucleophilic attack at the sterically hindered and electronically rich C-3 position, providing a viable route for the substitution of the bromine atom.
Transition-Metal-Catalyzed Cross-Coupling Chemistry
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides like this compound are excellent substrates for these transformations. eie.grmdpi.com The presence of the amine functionalities can present challenges, as they can coordinate to the metal center and inhibit catalytic activity. nih.gov However, the development of specialized ligand systems has enabled a wide range of coupling reactions on amino-substituted pyridines.
Palladium catalysts are central to modern organic synthesis, facilitating numerous C-C bond-forming reactions. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org For substrates like this compound, the choice of ligand is critical to prevent catalyst deactivation by the amino groups.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov Research on the closely related 2-amino-3-bromopyridines has shown this transformation to be highly effective. researchgate.netscirp.org The primary challenge is the potential for the substrate's amino groups to chelate the palladium catalyst, retarding the initial oxidative addition step. nih.gov Optimized conditions often involve specific palladium sources and ligands to achieve high yields. researchgate.netscirp.org
| Reaction | Catalyst System | Base/Solvent | Temperature | Yield | Ref. |
| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 72-96% | researchgate.net, semanticscholar.org, scirp.org |
Table 1: Representative conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. These conditions are expected to be applicable to this compound.
While the Ullmann condensation is a classic example of a copper-catalyzed C-N bond formation, the Buchwald-Hartwig amination is its modern, palladium-catalyzed counterpart, offering milder conditions and broader substrate scope. wikipedia.orgorganic-chemistry.org This reaction is highly effective for coupling aryl halides with a wide variety of amines. libretexts.org
Studies on the amination of 3-bromo-2-aminopyridine, a structural analogue of this compound, highlight the specific challenges and solutions for this class of substrates. nih.gov The key difficulties include:
Catalyst Inhibition: The amidine-like structure formed by the C2-amino group and the ring nitrogen can chelate the palladium catalyst, hindering the crucial oxidative addition step. nih.gov
Transmetalation Hindrance: Coordination of the proximal amino group to the Pd(II) center after oxidative addition can slow down the subsequent transmetalation step. nih.gov
To overcome these issues, specialized catalyst systems employing sterically hindered biarylmonophosphine ligands (such as RuPhos and BrettPhos) in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) have been developed. nih.gov These systems effectively promote the desired C-N bond formation with both primary and secondary amines.
| Amine Nucleophile | Catalyst System | Base/Solvent | Temperature | Yield | Ref. |
| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS / THF | 65°C | 81% | nih.gov |
| Cyclopentylamine | BrettPhos-precatalyst | LiHMDS / THF | 65°C | 78% | nih.gov |
| Aniline | RuPhos-precatalyst | LiHMDS / THF | 65°C | 74% | nih.gov |
Table 2: Selected examples of palladium-catalyzed amination of 3-bromo-2-aminopyridine, demonstrating effective catalyst systems.
Reactivity of Amine Functionalities
The two primary amine groups at the C-2 and C-4 positions are key sites of reactivity. As nucleophiles, they can undergo a variety of chemical transformations common to aromatic amines. The electronic environment of the two amines is slightly different; the C-2 amine is part of an amidine system (N=C-NH₂), which can influence its basicity and nucleophilicity relative to the C-4 amine.
Common reactions involving the amine functionalities include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is often used as a method to protect the amine groups during other transformations.
Alkylation: Nucleophilic attack on alkyl halides to form secondary or tertiary amines, although over-alkylation can be a competing side reaction.
Diazotization: Treatment with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures can convert the primary amino groups into diazonium salts (-N₂⁺). These intermediates are highly versatile and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction to install hydroxyl, cyano, or halide groups. Selective diazotization of one amine over the other may be possible under carefully controlled conditions.
Condensation Reactions: Reaction with aldehydes or ketones to form imines (Schiff bases), which are important intermediates in the synthesis of more complex heterocyclic systems.
The nucleophilic character of these amines also makes them potential ligands for metal catalysts, an important consideration in planning multi-step syntheses, as discussed in the context of cross-coupling reactions. nih.govrsc.org
Alkylation and Acylation Reactions for Derivative Synthesis
The presence of two primary amino groups at the C2 and C4 positions renders this compound highly nucleophilic. These sites are the primary centers for alkylation and acylation reactions, which are fundamental for the synthesis of a wide array of derivatives.
Alkylation: The amino groups can be readily alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions. The reaction typically proceeds via an SN2 mechanism. Depending on the stoichiometry of the alkylating agent and the reaction conditions, a mixture of mono- and di-alkylated products at one or both nitrogen atoms can be obtained. Overalkylation to form tertiary amines and even quaternary pyridinium (B92312) salts is also possible with excess reagent. The use of heterogeneous catalysts has been explored for the N-alkylation of aminopyridines, offering a pathway to controlled and selective alkylation. google.com
Acylation: Acylation of the amino groups occurs efficiently upon treatment with acylating agents such as acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride). semanticscholar.org Pyridine is often used as a solvent and acid scavenger in these reactions. The process introduces an acyl group, forming a more stable amide linkage. This reaction is typically faster and easier to control than alkylation, often leading to the di-acylated product under standard conditions. The resulting amides are important intermediates and can alter the electronic properties of the pyridine ring.
The table below illustrates the expected products from typical alkylation and acylation reactions.
| Reaction Type | Reagent Example | Product Structure (Example) | Product Name (Example) |
| Mono-alkylation | Methyl Iodide (CH₃I) | 3-Bromo-N²-methylpyridine-2,4-diamine | |
| Di-alkylation | Methyl Iodide (CH₃I) | 3-Bromo-N²,N⁴-dimethylpyridine-2,4-diamine | |
| Mono-acylation | Acetyl Chloride (CH₃COCl) | N-(4-amino-3-bromopyridin-2-yl)acetamide | |
| Di-acylation | Acetic Anhydride ((CH₃CO)₂O) | N,N'-(3-bromopyridine-2,4-diyl)diacetamide |
Condensation and Cyclization Reactions to Form Fused Heterocycles
The arrangement of the amino groups in this compound allows it to act as a binucleophile, enabling the construction of fused heterocyclic systems. Although the amino groups are in a meta-relationship (positions 2 and 4), they can react with 1,3-bielectrophilic reagents to form a new six-membered ring fused to the pyridine core.
A prominent example of this reactivity is the synthesis of pyrido[2,3-d]pyrimidines. This class of compounds can be synthesized by the condensation of 2,4-diaminopyridines with 1,3-dicarbonyl compounds or their equivalents. nih.govencyclopedia.pub For instance, reaction with β-ketoesters or diethyl malonate under acidic or thermal conditions can lead to the formation of a fused pyrimidinone ring. researchgate.netnih.gov The reaction proceeds through initial condensation of one amino group with a carbonyl, followed by intramolecular cyclization and dehydration.
Another potential, though harsher, cyclization method is the Skraup synthesis, which involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a fused quinoline (B57606) ring. wikipedia.orgpharmaguideline.comorganicreactions.org Applying this to this compound could theoretically lead to the formation of a diazaphenanthroline system, although the reaction conditions are severe and may not be compatible with the substituents.
The table below summarizes potential cyclization reactions.
| Reagent Class | Reagent Example | Fused Heterocycle Formed |
| β-Dicarbonyl Compound | Diethyl Malonate | 8-Bromo-2,4-dihydroxypyrido[2,3-d]pyrimidine |
| α,β-Unsaturated Ketone | Acrolein (from Glycerol) | Substituted Diazaphenanthroline |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen atom. However, the presence of two powerful activating amino groups (-NH₂) at the C2 and C4 positions strongly overrides this deactivation and directs electrophiles to specific positions on the ring.
The directing effects of the substituents are as follows:
2-Amino group: A strong activating, ortho, para-director, activating the C3 (blocked by Br) and C5 positions.
4-Amino group: A strong activating, ortho, para-director, activating the C3 (blocked by Br), C5, and C6 positions.
3-Bromo group: A deactivating, ortho, para-director.
Pyridine Nitrogen: A strong deactivating, meta-director.
Combining these influences, the C5 position is the most electron-rich and sterically accessible site, being activated by both amino groups (para to the 2-NH₂ and ortho to the 4-NH₂). The C6 position is also activated, though to a lesser extent. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position. Standard EAS reactions like nitration and halogenation are expected to proceed at this site under appropriate conditions. masterorganicchemistry.comwisc.edu
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-5-nitropyridine-2,4-diamine |
| Bromination | Br₂ / FeBr₃ | 3,5-Dibromopyridine-2,4-diamine |
| Chlorination | Cl₂ / AlCl₃ | 3-Bromo-5-chloropyridine-2,4-diamine |
Radical Reactions and Their Synthetic Utility
The functional groups on this compound also allow for transformations involving radical intermediates, providing alternative synthetic pathways.
Radical Debromination: The bromine atom at the C3 position can be removed and replaced with a hydrogen atom via a radical-mediated dehalogenation reaction. This can be achieved using classic radical reaction conditions, such as tributyltin hydride with a radical initiator like azobisisobutyronitrile (AIBN), or through modern photoredox catalysis methods. researchgate.net This transformation is useful for accessing the corresponding 2,4-diaminopyridine scaffold from the brominated precursor.
Sandmeyer-Type Reactions: The primary amino groups can be converted into diazonium salts upon treatment with nitrous acid (e.g., generated from NaNO₂ and a strong acid). While diazonium salts of pyridines can be unstable, they are key intermediates for Sandmeyer-type reactions. encyclopedia.pubnih.gov These reactions, which proceed via a copper-catalyzed radical mechanism, can replace an amino group with a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), or hydroxyl (-OH) groups. nih.gov This would allow for the selective replacement of one or both amino groups, offering a powerful tool for further functionalization of the pyridine core.
| Reaction Type | Reagents | Plausible Product (Example) | Synthetic Utility |
| Radical Debromination | Bu₃SnH, AIBN | Pyridine-2,4-diamine | Removal of the bromo substituent |
| Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCN | 2-Amino-3-bromo-4-cyanopyridine | Replacement of an amino group with a cyano group |
Applications As Versatile Building Blocks in Complex Organic Synthesis
Construction of Fused Pyridine (B92270) Heterocycles
The vicinal arrangement of the amino groups at the C2 and C4 positions (relative to the C3-bromo substituent) is a key structural feature that facilitates the synthesis of various fused heterocyclic systems. This arrangement is particularly amenable to condensation reactions with bifunctional reagents to construct new rings fused to the pyridine core.
3-Bromopyridine-2,4-diamine is an excellent precursor for the synthesis of imidazo[4,5-b]pyridine derivatives, which are also known as 4-azabenzimidazoles. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines. The synthesis is typically achieved through the condensation of the diamine with various aldehydes. organic-chemistry.orgresearchgate.net The reaction proceeds via an initial imine formation followed by an intramolecular cyclization and subsequent aromatization, often through air oxidation, to yield the fused imidazole (B134444) ring.
For instance, the reaction of 2,3-diamino-5-bromopyridine (B182523), a close structural analogue, with substituted benzaldehydes under mild acidic conditions efficiently yields the corresponding 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridines. organic-chemistry.org This transformation highlights the regioselective nature of the cyclization involving the two adjacent amino groups.
Table 1: Synthesis of Imidazo[4,5-b]pyridines from Diaminopyridine Precursors
| Diaminopyridine Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,3-Diamino-5-bromopyridine | Substituted Benzaldehydes | Glacial Acetic Acid (cat.), Methanol | 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridines | organic-chemistry.org |
| 2,3-Diaminopyridine (B105623) | Various Aldehydes | Reflux | 2-Substituted-1H-imidazo[4,5-b]pyridines | researchgate.net |
The synthesis of pyridotriazoles from diaminopyridines can be achieved through diazotization reactions. When an ortho-diamine like 2,3-diaminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), one of the amino groups is converted into a diazonium salt. rsc.orgchemistrysteps.com This highly reactive intermediate can then be attacked by the neighboring amino group in an intramolecular cyclization to form a stable, fused 1,2,3-triazole ring, yielding a v-triazolo[4,5-b]pyridine, commonly known as 1H-pyridotriazole. chemistrysteps.commsu.edu This reaction is analogous to the formation of benzotriazole (B28993) from o-phenylenediamine. The presence of the bromo substituent in this compound would result in the corresponding brominated pyridotriazole, a scaffold that can be further functionalized.
The ortho-diamine functionality is a classic precursor for the synthesis of pyrazine-fused systems via condensation with α-dicarbonyl compounds. This strategy can be employed to construct large, polycyclic, and heteroaromatic systems. For example, reacting 2,3-diaminopyridine with phenanthrene-9,10-dione under acidic conditions would lead to the formation of dipyrido[a,c]phenazine, a complex polycyclic system. researchgate.netrsc.org
This synthetic approach is foundational for creating even more complex structures. The synthesis of pyrazino[2,3-f] wikipedia.orgresearchgate.netphenanthroline analogues, for instance, involves the condensation of a diamine (5,6-diamino-1,10-phenanthroline) with a diketone intermediate. This demonstrates a reliable method for building pyrazine (B50134) rings within larger fused systems, a strategy directly applicable to this compound to first form a pyridopyrazine which could then be elaborated into more extended phenanthroline-type structures.
Precursors for Polyfunctionalized Pyridine Derivatives
The multiple reactive sites on this compound—two nucleophilic amino groups and a bromine atom suitable for cross-coupling—make it an ideal starting material for producing a wide range of polyfunctionalized pyridine derivatives.
The bromine atom can be readily substituted using modern cross-coupling methodologies. wikipedia.org
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups at the C3 position. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the bromo-position with a variety of primary or secondary amines, forming new C-N bonds. libretexts.orgwikipedia.orgchemspider.com
The amino groups can also be chemically transformed:
Sandmeyer Reaction: One or both of the amino groups can be converted into diazonium salts, which are versatile intermediates. wikipedia.orgmasterorganicchemistry.com These salts can be subsequently displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl), allowing for the replacement of the amino groups with other functionalities. organic-chemistry.orgnih.gov This is particularly useful for accessing substitution patterns that are not achievable through direct methods. researchgate.net
The combination of these reactions allows for a modular approach to synthesizing highly substituted pyridines with precise control over the substitution pattern.
Table 2: Potential Functionalization Reactions for this compound
| Reactive Site | Reaction Type | Reagents | Potential Product | Reference |
|---|---|---|---|---|
| C3-Br | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 3-R-Pyridine-2,4-diamine | wikipedia.orglibretexts.org |
| C3-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 3-(R₂N)-Pyridine-2,4-diamine | libretexts.orgwikipedia.org |
| C2/C4-NH₂ | Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuX (X=Cl, Br, CN) | 3-Bromo-2,4-dihalo/dicyanopyridine | wikipedia.orgmasterorganicchemistry.com |
Scaffold for Charge Transfer Complex Formation and Associated Studies
Aromatic diamines are effective electron donors and can form charge-transfer (CT) complexes with suitable electron-acceptor molecules. Research has demonstrated the formation of a stable charge-transfer complex between 2,3-diamino-5-bromopyridine and the electron acceptor 2,4-dinitrophenol. Spectroscopic analysis confirms the transfer of charge from the electron-rich diaminopyridine (donor) to the electron-deficient acceptor. Such studies are crucial for understanding molecular interactions, and these CT complexes have potential applications in materials science and as bioactive agents. The presence of multiple amino groups on the pyridine ring enhances its electron-donating capability, making this compound an excellent scaffold for investigating these fundamental intermolecular interactions.
Intermediates for Macrocyclic and Supramolecular Architectures
Diamines are fundamental building blocks in the synthesis of macrocycles. The two amino groups of this compound can serve as anchor points for the construction of large ring systems. By reacting the diamine with dialdehydes, diacyl chlorides, or dicarboxylic acids, it is possible to form macrocyclic Schiff bases, amides, or other related structures. For example, studies have shown that other diaminopyridines, such as 2,6-diaminopyridine (B39239) and 3,4-diaminopyridine, readily undergo condensation reactions to form macrocyclic ligands capable of coordinating with various metal ions. wikipedia.org This principle is directly applicable to this compound, positioning it as a valuable intermediate for designing novel macrocycles and exploring their host-guest chemistry and potential applications in catalysis and materials science.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. These methods are used to predict molecular structures, electronic properties, and reactivity. For pyridine (B92270) derivatives, DFT calculations are routinely performed to gain insights into their chemical behavior. tandfonline.comresearchgate.net
Geometrical Parameter Optimization and Conformational Analysis
Geometrical parameter optimization is a fundamental computational step to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. nih.gov Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) and their relative energies. mdpi.com
For instance, in a study of 3-bromo-2-hydroxypyridine, a related compound, conformational analysis was performed by scanning the potential energy surface as a function of a specific dihedral angle to identify the most stable geometry. nih.gov This process helps in understanding the molecule's preferred shape and how its structure might influence its interactions with other molecules. Similar analyses for 3-Bromopyridine-2,4-diamine would involve rotating the amino groups and analyzing the resulting energy changes to determine the most stable conformer.
Table 1: Illustrative Geometrical Parameters from a DFT Study on a Related Pyridine Derivative. (Note: Data below is for 3-bromo-2-hydroxypyridine and is provided for illustrative purposes.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2-N1 | 1.37 Å |
| Bond Length | C3-Br | 1.91 Å |
| Bond Angle | N1-C2-C3 | 121.5° |
| Dihedral Angle | N5–C2–O6–H10 | 360° (at minimum energy) |
| This table is interactive. You can sort and filter the data. |
Electronic Structure Determination (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
Computational studies on 3-bromopyridine (B30812) and 3-bromo-2-hydroxypyridine have utilized DFT to calculate these energy levels. For 3-bromo-2-hydroxypyridine, the HOMO-LUMO energy gap was calculated to be around 5.4 eV in various solvents, indicating its chemical reactivity. mdpi.com
Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for Related Pyridine Derivatives. (Note: This data is for 3-bromo-2-hydroxypyridine and is provided for illustrative purposes.) mdpi.com
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Gas | -6.880 | -1.475 | 5.406 |
| Water | -6.880 | -1.475 | 5.406 |
| DMSO | -6.880 | -1.475 | 5.405 |
| Methanol | -6.879 | -1.475 | 5.403 |
| This table is interactive. You can sort and filter the data. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.
For 3-bromo-2-hydroxypyridine, MEP analysis has been used to identify the reactive sites on the molecule's surface. mdpi.com A similar analysis for this compound would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino groups, indicating their susceptibility to electrophilic attack, while regions near hydrogen atoms would exhibit positive potential.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also employed to predict spectroscopic data, such as NMR chemical shifts and FT-IR vibrational frequencies. These theoretical predictions can be compared with experimental spectra to confirm the structure of a synthesized compound and to aid in the assignment of spectral signals. nih.gov
Simulation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. nih.gov Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net
Table 3: Illustrative Experimental ¹H NMR Chemical Shifts for a Related Compound. (Note: This data is for 3-bromopyridine and is provided for illustrative purposes.) chemicalbook.com
| Proton | Chemical Shift (ppm) in CDCl₃ |
| H-2 | 8.682 |
| H-6 | 8.523 |
| H-4 | 7.804 |
| H-5 | 7.190 |
| This table is interactive. You can sort and filter the data. |
Vibrational Analysis for FT-IR Band Assignments
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding modes. nih.gov These calculated frequencies are often scaled by a factor to better match experimental data.
A theoretical vibrational analysis of this compound would predict the characteristic stretching and bending frequencies for the N-H bonds of the amino groups, the C-N bonds, the C-Br bond, and the vibrations of the pyridine ring. For example, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. researchgate.net
Table 4: Illustrative FT-IR Vibrational Frequencies and Assignments for a Diamine Compound. (Note: This data is for a generic diamine compound and is provided for illustrative purposes.) researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretching | 3499, 3401 |
| N-H Bending | 1620 |
| C-N Stretching | ~1300-1400 |
| Aromatic C-C Stretching | ~1500-1600 |
| This table is interactive. You can sort and filter the data. |
Investigation of Intermolecular Interactions and Complexation Energetics
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for dissecting the intricate network of intermolecular forces that govern the behavior of this compound. The presence of hydrogen bond donors (the -NH2 groups), hydrogen bond acceptors (the pyridine nitrogen and amino nitrogens), a halogen bond donor (the bromine atom), and an aromatic π-system allows for a rich variety of interactions.
The primary intermolecular interactions governing the structure of diaminopyridine derivatives are hydrogen bonds. epa.gov In this compound, the two amino groups act as hydrogen bond donors, while the pyridine nitrogen atom is a strong hydrogen bond acceptor. epa.gov The amino groups can also function as acceptors. epa.gov This dual nature facilitates the formation of extensive and robust hydrogen-bonding networks.
Computational studies on analogous diaminopyridine systems reveal that the N-H···N(pyridine) hydrogen bond is typically the strongest interaction. epa.gov The formation of dimers through pairs of N-H···N bonds is a common motif. The presence of two amino groups enhances the acceptor properties of both, leading to complex, interconnected structures. epa.gov In the solid state, these interactions dictate the primary basic structural motif (BSM) of the crystal lattice. epa.gov Theoretical calculations on related bromo-substituted pyridines have been used to determine the geometry and strength of these bonds. For instance, in a computationally modeled dimer of 3-bromo-2-hydroxypyridine, a strong intermolecular O-H···N hydrogen bond was calculated to be 1.7163 Å in length with a bond angle of 174.16°. nih.gov Such calculations provide insight into the specific bond lengths, angles, and energies that would characterize the hydrogen bonds in this compound networks.
Table 1: Calculated Hydrogen Bond Parameters in a Related Pyridine Dimer
| Interaction | Bond Length (Donor-H) (Å) | Bond Length (H···Acceptor) (Å) | Bond Length (Donor···Acceptor) (Å) | Bond Angle (°) |
|---|---|---|---|---|
| O–H···N | 1.0073 | 1.7163 | 2.7236 | 174.16 |
Data derived from computational analysis of 3-bromo-2-hydroxypyridine dimer. nih.gov
The aromatic pyridine ring of this compound allows for π-π stacking interactions, which contribute significantly to crystal packing and the stability of molecular complexes. The nature of these interactions is heavily influenced by the substituents. The electron-donating amino groups increase the electron density of the ring, while the electronegative bromine atom modulates the ring's quadrupole moment.
Theoretical studies on halogenated aromatic systems show that such substitutions can have a large influence on stacking stability. nih.gov For halogenated 3-methylindoles, it was found that heavier halogens like bromine generally result in more stable parallel-displaced π-π stacking arrangements. nih.gov The interplay between π-π stacking and halogen bonding is also a critical factor; computational analyses have shown that these interactions can work cooperatively, where the formation of a π-stacked assembly enhances the strength of a halogen bond, and vice-versa. researchgate.net For this compound, this suggests that π-π stacking would likely occur in a displaced orientation to minimize electrostatic repulsion and maximize favorable dispersion and induction forces, with interaction energies influenced by the cooperative effects of nearby hydrogen and halogen bonds.
Table 2: Calculated Interaction Energies for π-π Stacking and Halogen Bonding in an Analogous Trimer System (Iodobenzene-Pyrazine)
| Interaction Type | Interaction Energy (kcal/mol) |
|---|---|
| π-π Stacking | -4.43 |
| Halogen Bonding | -3.73 |
| Total Trimer Interaction | -8.75 |
Data derived from computational analysis of C6H5I-(C4H4N2)-C6H5I trimer, demonstrating the magnitude and cooperativity of stacking and halogen bonding. researchgate.net
The electron-rich nature of the this compound ring, enhanced by its amino groups, makes it an effective electron donor in the formation of charge-transfer (CT) complexes with suitable π-acceptors. Spectroscopic and computational studies on complexes of other aminopyridines (like 2- and 3-aminopyridine) with acceptors such as tetracyanoethylene (TCNE) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) confirm the formation of stable CT complexes. nih.govresearchgate.net
Furthermore, the basicity of the pyridine and amino nitrogens allows for proton transfer (PT) from acidic compounds to form stable PT complexes or molecular salts. A computational and experimental study on a complex between the related 3,4-diaminopyridine and 2,6-dichloro-4-nitrophenol demonstrated that proton transfer is preceded by hydrogen bond formation. nih.gov DFT calculations showed a net charge transfer from the electron donor (diaminopyridine) to the acceptor moiety in the resulting complex, confirming the protonation and charge separation. nih.gov The stability of these complexes can be quantified by calculating formation constants (KCT) and Gibbs free energies of formation. For a CT complex involving 2,3-Diamino-5-bromopyridine (B182523), a close analogue, these parameters have been investigated, providing a benchmark for the expected behavior of this compound. nih.gov
Table 3: Spectroscopic and Thermodynamic Data for a Charge-Transfer Complex of an Analogous Aminopyridine with DDQ
| Solvent | KCT (Formation Constant) (L·mol-1) | εmax (Molar Absorptivity) (L·mol-1·cm-1) | ΔG° (Gibbs Free Energy) (kJ·mol-1) |
|---|---|---|---|
| Chloroform | 7.81 x 104 | 1.12 x 104 | -27.92 |
Data from a study on 2,6-diaminopyridine (B39239) with DDQ, illustrating typical stability parameters. researchgate.net
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational transition state analysis is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and calculating activation barriers. researchgate.net For this compound, potential intramolecular processes include proton transfer between the amino groups and the pyridine nitrogen, as well as pyramidal inversion at the nitrogen atoms of the amino groups.
DFT calculations on 2-amino-4-methylpyridine have been used to map the potential energy surface for such transformations. researchgate.net The transition state structures for both proton transfer and pyramidal inversion were located, and the corresponding activation energies were calculated. The barrier for pyramidal inversion at the amino nitrogen was found to be very low (0.41 kcal/mol), indicating rapid inversion at room temperature. researchgate.net In contrast, the barrier for intramolecular proton transfer from the amino group to the ring nitrogen was significantly higher (44.81 kcal/mol), suggesting this process is not spontaneous under normal conditions. researchgate.net Similar computational protocols could be applied to this compound to understand its intrinsic reactivity, tautomeric equilibria, and the mechanisms of its reactions, providing atomic-scale insights that are often inaccessible through experimental means alone.
Table 4: Calculated Activation Barriers for Intramolecular Processes in an Analogous Aminopyridine
| Process | Computational Method | Basis Set | Activation Energy (kcal/mol) |
|---|---|---|---|
| Pyramidal Inversion (at NH2) | B3LYP | 6-311++G(d,p) | 0.41 |
| Intramolecular H-Proton Transfer | B3LYP | 6-311++G(d,p) | 44.81 |
Data derived from computational analysis of 2-amino-4-methylpyridine. researchgate.net
Based on a comprehensive search of publicly available scientific literature, the specific experimental data required to generate a detailed article on the advanced spectroscopic and structural characterization of this compound is not available.
Detailed research findings and data tables for the following analytical methods, as requested in the outline, could not be located for the specific compound "this compound":
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, or 2D NMR spectra or data sets were found.
Fourier-Transform Infrared (FT-IR) Spectroscopy: No published experimental FT-IR spectra or vibrational data were identified.
X-ray Diffraction (XRD): No crystallographic studies, including single-crystal or powder diffraction data, were available. Consequently, information on bond lengths, bond angles, and torsion angles cannot be provided.
Without access to this foundational experimental data, it is not possible to construct the thorough, informative, and scientifically accurate article as specified in the instructions while adhering to the strict requirement of focusing solely on "this compound". Generating content for the requested sections would amount to speculation, which would not meet the required standards of scientific accuracy.
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Ion and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like 3-Bromopyridine-2,4-diamine. hpst.czglsciences.com In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI).
The resulting mass spectrum provides two key pieces of information:
The Molecular Ion (M⁺): This is the ion of the intact molecule, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For this compound (C₅H₆BrN₃), the presence of bromine is distinguished by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is predictable and reproducible, serving as a "fingerprint" for the molecule. Analysis of these fragments helps to confirm the structure.
Potential fragmentation pathways for this compound could include:
Loss of the bromine atom.
Cleavage of amino groups (loss of NH₂).
Fission of the pyridine (B92270) ring.
Loss of small molecules like HCN.
By analyzing the m/z values of these fragments, the connectivity of the atoms in the original molecule can be pieced together, confirming the positions of the bromo and diamine substituents on the pyridine ring. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z (for ⁷⁹Br isotope) |
| [C₅H₆BrN₃]⁺ | Molecular Ion | 187 |
| [C₅H₆N₃]⁺ | Loss of Br | 108 |
| [C₅H₅BrN]⁺ | Loss of two NH₂ groups | 156 |
| [C₄H₄N]⁺ | Fragment from ring cleavage | 66 |
Advanced Microscopy for Morphological and Elemental Analysis (e.g., SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) provides high-resolution information about the morphology (shape, size, and surface texture) and elemental composition of a solid sample. jhna.org
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of the this compound sample. researchgate.net The interactions between the electrons and the sample's atoms produce various signals that are collected to form an image. This technique would reveal the crystalline habit of the compound, such as whether it forms needles, plates, or prismatic crystals. researchgate.net High magnification can also show surface features like steps, defects, or agglomeration of smaller crystallites, which are important for understanding the material's handling and processing characteristics.
Energy-Dispersive X-ray Spectroscopy (EDX): During SEM analysis, the electron beam also excites electrons in the sample's atoms, causing them to jump to higher energy levels. When they return to their original state, they emit X-rays with energies characteristic of each element present. The EDX detector measures these X-rays to provide an elemental analysis of the sample. jhna.org
For a sample of this compound, an EDX spectrum would show distinct peaks corresponding to:
Carbon (C)
Nitrogen (N)
Bromine (Br)
EDX can be used in different modes: spot analysis to determine the composition of a specific point, or elemental mapping to visualize the distribution of C, N, and Br across the surface of the crystals, confirming compositional homogeneity. jhna.org This combined SEM-EDX analysis is invaluable for confirming the purity and elemental makeup of the synthesized compound at a microstructural level.
Exploration of Biological and Materials Science Applications
Molecular Probes and Ligands for Biomolecular Systems
The arrangement of aromatic and functional groups in 3-Bromopyridine-2,4-diamine makes it an intriguing candidate for the design of molecular probes and ligands that can interact with biological macromolecules.
The planar aromatic structure of the pyridine (B92270) ring is a key feature found in many DNA intercalating agents. nih.govscience.gov Intercalation is a binding mode where a planar molecule inserts itself between the base pairs of the DNA double helix, causing structural perturbations that can arrest its function. nih.gov Molecules with extended, planar, conjugated systems, such as pyrazino-phenanthroline ligands, are well-known DNA intercalators. mdpi.com While direct studies on this compound are not extensively documented, its core structure suggests a potential for DNA interaction. The binding affinity of such compounds to DNA can be quantified by a binding constant (Kb). For instance, certain ruthenium-diimine complexes bearing related heterocyclic ligands have shown high DNA binding affinities, with Kb values on the order of 105 M−1, indicating strong interaction. nih.gov
The process of intercalation can be complex, sometimes involving intermediate steps like groove binding followed by the flipping or "eversion" of base pairs to create a cavity for the ligand to enter. nih.gov The specific binding mode and affinity are governed by factors such as the molecule's size, planarity, and electrostatic interactions with the DNA backbone and base pairs.
Table 1: Comparison of DNA Binding Constants (Kb) for Various Ru-Diimine Complexes This table illustrates the range of binding affinities observed in related heterocyclic metal complexes, providing context for potential DNA interaction.
| Complex | Kb (M-1) | Source |
| [Ru(bpy)2(phen)]2+ | 9.1 x 103 | nih.gov |
| [Ru(bpy)3]2+ | 0.248 x 104 | nih.gov |
| [Ru(phen)3]2+ | 0.349 x 104 | nih.gov |
| A complex with a 2,2'-pq ligand | 4.46 x 105 | nih.gov |
Data sourced from studies on ruthenium complexes to exemplify DNA binding affinities.
Conceptually, the functional groups of this compound could enable it to interact with enzyme active sites. The amino groups can act as hydrogen bond donors and acceptors, while the pyridine nitrogen can also participate in hydrogen bonding. These interactions are crucial for ligand recognition and binding within an enzyme's catalytic pocket. For example, derivatives of 3-aminopyridin-2(1H)-ones have been studied for their inhibitory action against enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.gov Molecular docking studies of these related compounds revealed that their binding affinity is driven by interactions such as π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) and π-alkyl interactions with aliphatic residues (e.g., Isoleucine, Leucine) within the active site. nih.gov The pyridine ring of this compound could similarly engage in such π-stacking interactions, while its substituents could form specific hydrogen bonds, potentially modulating enzyme activity.
Components in Functional Materials Development
The reactivity and structural features of this compound lend themselves to its use as a precursor in the synthesis of advanced functional materials.
In the field of optoelectronics, organic and hybrid organic-inorganic materials are of significant interest for applications like solar cells. rsc.org Halogenated organic molecules often serve as precursors in the synthesis of these materials, such as perovskite solar cells. researchgate.net The inclusion of bromide in the precursor chemistry can influence the electronic structure and bandgap of the resulting material. rsc.orgresearchgate.net For example, the synthesis of 2-methylpyridinium lead bromide crystalline phases, which exhibit distinct optoelectronic properties, is achieved by varying the concentrations of the chemical precursors. rsc.org While not directly studied, this compound could theoretically serve as a precursor or modifying agent in similar systems, where the pyridine-diamine moiety could coordinate with metal centers and the bromide could be incorporated into a hybrid perovskite lattice, potentially tuning its light-absorbing and charge-transport properties.
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. researchgate.net The amine groups and pyridine nitrogen of this compound are ideal for forming strong hydrogen bonds, while the bromine atom can participate in halogen bonding—a highly directional interaction between a halogen and a nucleophile. researchgate.net The interplay of these interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. researchgate.net Studies on cocrystals of amino-chloropyridines with chlorobenzoic acids have demonstrated the formation of robust supramolecular assemblies governed by hydrogen bonding. researchgate.net The presence of a bromine atom, as in this compound, introduces the possibility of using halogen bonds (e.g., Br···N or Br···O) to further direct the crystal packing, offering a powerful tool for crystal engineering and the development of materials with tunable properties like conductivity or non-linear optical activity. researchgate.net
Role in Chemical Biology Tools (e.g., Protein Degrader Building Blocks)
Targeted protein degradation has emerged as a powerful strategy in drug discovery. sigmaaldrich.com This approach uses heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. sigmaaldrich.comenamine.net A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. sigmaaldrich.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govprolekare.cz
The development of PROTACs requires a diverse library of chemical building blocks and linkers. enamine.netenamine.net this compound represents a potential building block in this context. The bromine atom provides a reactive handle for coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach a linker or a target-binding ligand. wikipedia.org The diamino-pyridine core could itself be part of a novel E3 ligase ligand or a scaffold for the protein of interest ligand. The availability of such versatile chemical fragments is crucial for synthesizing libraries of PROTACs to screen for effective degradation of specific protein targets. sigmaaldrich.com
Table 2: Components of a PROTAC Molecule
| Component | Function | Potential Role of this compound |
| Target Protein Ligand | Binds specifically to the protein of interest (POI). | Can be modified via its bromine atom to attach to a linker, or the diamino-pyridine core could serve as a scaffold for the ligand itself. |
| Linker | Connects the two ligands with optimal length and flexibility. | The bromine atom allows for covalent attachment to a variety of linker structures. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | The core structure could be elaborated into a novel E3 ligase binder. |
Concluding Perspectives and Future Research Avenues
Challenges and Opportunities in Targeted Functionalization
The functionalization of pyridine (B92270) rings presents a persistent challenge in organic synthesis due to the inherent electronic properties of the heterocycle. The pyridine core is electron-deficient, which can hinder certain types of reactions. researchgate.net For a molecule like 3-Bromopyridine-2,4-diamine, the existing substituents—two activating amino groups and a deactivating bromo group—create a complex electronic environment that complicates regioselectivity.
Challenges:
Regioselective C-H Functionalization: Directing new substituents to the remaining vacant carbon positions (C-5 and C-6) with high selectivity is a significant hurdle. The activating effect of the diamino groups and the directing influence of the bromine atom can lead to mixtures of products. While C-H functionalization at the C2 and C4 positions of pyridine is often enabled by the ring's inherent reactivity, derivatization at other positions, like C3, has historically been difficult. researchgate.net
Harsh Reaction Conditions: Many traditional methods for pyridine functionalization require drastic conditions, which may not be compatible with the functional groups present on this compound. researchgate.net
Opportunities:
Late-Stage Functionalization: The development of mild, site-selective C-H functionalization methods offers a powerful opportunity. acs.orgnih.gov Such strategies would allow for the diversification of complex molecules derived from this compound at a late stage in the synthesis, rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. arxiv.org
Cross-Coupling Reactions: The bromo-substituent at the C-3 position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions provide reliable pathways to introduce a wide array of carbon- and heteroatom-based substituents.
Novel Methodologies: Research into novel catalytic systems and reaction pathways, such as those involving dearomatization-rearomatization sequences, could unlock new avenues for functionalization that are currently inaccessible. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of this compound. These computational tools can significantly accelerate the development pipeline by predicting molecular properties and optimizing synthetic pathways. mdpi.com
Property Prediction: ML models, including graph neural networks and support vector machines (SVM), can be trained on existing chemical data to predict a wide range of properties for novel, un-synthesized molecules. nih.govyoutube.com This includes crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for drug candidates, reducing the reliance on time-consuming and costly experimental screening. nih.gov For instance, ML has been successfully used to predict plasma protein binding fractions and interactions with metabolic enzymes. nih.gov
Reaction Optimization and Yield Prediction: AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of synthetic steps, including product yields. mdpi.com By integrating quantum chemical calculations with ML, researchers can identify key features of a reaction's transition state to build highly accurate predictive models, thereby optimizing reaction conditions before ever stepping into the lab. mdpi.com
De Novo Molecular Design: Generative AI models can design novel molecules with desired property profiles from the ground up. By providing the model with a target set of properties (e.g., high binding affinity to a specific protein, low toxicity), these algorithms can propose new derivatives of the this compound scaffold that have a higher probability of success.
| Machine Learning Application | Description | Potential Impact on this compound Research |
| Property Prediction | Algorithms predict physicochemical and biological properties (e.g., solubility, toxicity, bioactivity) from molecular structure. | Rapidly screen virtual libraries of derivatives to prioritize candidates for synthesis, accelerating drug and materials discovery. |
| Reaction Prediction | Models forecast the outcome and yield of chemical reactions under various conditions. | Optimize synthetic routes, reduce waste from failed experiments, and accelerate the production of target compounds. |
| De Novo Design | Generative models create novel molecular structures tailored to specific property criteria. | Discover entirely new derivatives with enhanced performance for specific biological or material applications. |
Green Chemistry Approaches in Synthetic Development
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com The development of synthetic routes to this compound and its derivatives can benefit significantly from these approaches.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govnih.gov This technique is particularly well-suited for the synthesis of heterocyclic compounds like pyridines. nih.gov
Solvent-Free and Alternative Solvents: A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Reactions performed under solvent-free conditions, such as through mechanochemistry (ball milling), can reduce waste and simplify product purification. rasayanjournal.co.in When solvents are necessary, the use of greener alternatives like water, ethanol (B145695), or ionic liquids is preferred.
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com For pyridine synthesis, this includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as metal-free organocatalysts that avoid the environmental and economic issues associated with heavy metals. rasayanjournal.co.in
Renewable Feedstocks: On a broader scale, long-term sustainability in pyridine synthesis involves exploring renewable feedstocks. Research has demonstrated the feasibility of producing pyridines from biomass-derived sources like glycerol (B35011) through thermo-catalytic processes, pointing toward a more sustainable future for the production of these important heterocycles. rsc.org
| Green Chemistry Technique | Principle | Advantage in Pyridine Synthesis |
| Microwave Irradiation | Uses microwave energy for rapid and efficient heating. | Shorter reaction times, higher yields, fewer byproducts. nih.gov |
| Mechanochemistry | Uses mechanical force (e.g., grinding, milling) to induce reactions. | Often solvent-free, high efficiency, enables novel reactivity. rasayanjournal.co.in |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants. | Easy separation and recycling of the catalyst, reducing waste. acs.org |
| Renewable Feedstocks | Utilizes biomass-derived starting materials. | Reduces reliance on fossil fuels, improving long-term sustainability. rsc.org |
Expanding the Scope of Bio- and Materials-Oriented Applications
The this compound scaffold is a promising platform for the development of novel molecules in both life sciences and materials science. Its structural features suggest significant potential beyond its current applications.
Medicinal Chemistry: The diaminopyridine and diaminopyrimidine motifs are privileged structures in medicinal chemistry, frequently found in potent and selective protein kinase inhibitors used in oncology. nih.gov For example, derivatives of pyridin-3-amine have been investigated as multi-targeted kinase inhibitors for non-small cell lung cancer. researchgate.net The this compound core could serve as a starting point for developing new inhibitors targeting kinases implicated in cancer and other diseases. The bromine atom provides a convenient vector for modification to optimize potency and selectivity.
Agrochemicals: The pyridine ring is a crucial component in many regulated agrochemicals. researchgate.net The functional group handles on this compound allow for the creation of diverse derivatives that could be screened for novel herbicidal, fungicidal, or insecticidal activities.
Materials Science: Pyridine derivatives are widely used as ligands for transition metal complexes, which have applications in catalysis, sensing, and as components of metal-organic frameworks (MOFs). The diamino functionality of this compound could be used to create unique bidentate or bridging ligands, leading to new coordination polymers and materials with interesting electronic or photophysical properties. The bromine atom also allows for post-synthetic modification of materials through cross-coupling reactions.
Organic Electronics: The electron-deficient nature of the pyridine ring makes it a useful building block for n-type organic semiconductors. By incorporating this compound into larger π-conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Q & A
Q. What are the established synthetic methods for 3-Bromopyridine-2,4-diamine?
The compound is synthesized via regioselective bromination of pyridine precursors. A key method involves using N-Bromosuccinimide (NBS) in acetonitrile under mild conditions (0–25°C), achieving selective substitution at the 3-position. Reaction optimization requires precise stoichiometric ratios (e.g., 1:1.1 pyridine:NBS) to avoid di-brominated byproducts . Alternative routes include halogen exchange from chloro analogs, though catalytic systems (e.g., CuBr₂) are needed to improve yields .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (173.01 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated for structural analogs like 3-Bromopyridin-2-amine .
- HPLC : Monitors purity (>95%) and detects polar impurities .
Q. What safety precautions are critical when handling this compound?
The compound is classified as acutely toxic (Oral Category 4), skin irritant (Category 2), and causes severe eye damage (Category 1). Key precautions:
- Use PPE (gloves, goggles) in a fume hood.
- Store in airtight containers away from light.
- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical aid .
Q. What are the key physicochemical properties of this compound?
| Property | Value |
|---|---|
| Molecular Weight | 173.01 g/mol |
| LogP (XlogP) | 0.9 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 38.9 Ų |
| Stability | Sensitive to UV light and moisture |
Advanced Research Questions
Q. How does electronic modulation of the pyridine ring influence bromine reactivity in nucleophilic substitutions?
The electron-donating amino groups at positions 2 and 4 activate the adjacent bromine for SNAr reactions. Computational studies (DFT) on analogs show reduced LUMO energy at the brominated carbon, favoring attack by nucleophiles like amines or thiols. Steric effects from substituents further dictate regioselectivity .
Q. What strategies mitigate di-bromination during synthesis?
- Temperature Control : Lower temperatures (0–10°C) reduce radical-mediated side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance NBS solubility and regioselectivity .
- Catalytic Additives : Lewis acids (e.g., FeCl₃) suppress over-bromination by stabilizing intermediates .
Q. How can this compound serve as a precursor for heterocyclic drug candidates?
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Case studies on pyrimidine derivatives demonstrate its utility in synthesizing kinase inhibitors or antimicrobial agents via:
- Cyclization : With triethyl phosphite to form phosphonylated heterocycles .
- Condensation : With aldehydes to generate Schiff base complexes .
Q. What contradictions exist in literature regarding its stability under acidic/basic conditions?
Q. How do computational models predict its metabolic fate in biological systems?
In silico tools (e.g., SwissADME) predict moderate hepatic clearance due to:
- Moderate LogP : Favors passive diffusion across membranes.
- Metabolic Hotspots : Amino groups are susceptible to acetylation or oxidation .
Q. What comparative advantages does this compound offer over chloro or iodo analogs?
- Reactivity : Bromine balances reactivity (vs. less reactive Cl) and cost (vs. expensive I).
- Spectral Signatures : Distinctive ¹H NMR splitting patterns aid in reaction monitoring vs. chloro analogs .
Data Contradiction Analysis
A notable discrepancy involves bromination efficiency under solvent-free conditions. While advocates acetonitrile, reports improved yields using DMF. This may arise from solvent polarity effects on NBS activation, necessitating case-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
